molecular formula C16H12N4O B5980686 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Katalognummer: B5980686
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: SOMGYESDIYQREU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a specialized chemical entity designed for research applications, particularly in the field of kinase inhibition. Its structure is based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core framework recognized for its versatility and significance in medicinal chemistry . This nitrogen-rich, fused heterocyclic system is known to serve as a robust platform for developing potent inhibitors that target adenosine triphosphate (ATP)-binding sites of various kinases . Researchers can leverage this compound as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns aimed at oncology and targeted therapy. Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated compelling biological activities, leading to their presence in several clinical and pre-clinical inhibitors . For instance, analogs of this scaffold are found in approved tropomyosin receptor kinase (Trk) inhibitors such as Larotrectinib, showcasing the framework's direct relevance to addressing cancers driven by NTRK gene fusions . Beyond Trk inhibition, this structural class has shown promising activity against a broad spectrum of other kinase targets, including EGFR, B-Raf, and CDKs, which are implicated in various solid tumors and leukemias . The incorporation of the 7-benzyl group offers a strategic vector for modulating steric and electronic properties, potentially influencing the compound's binding affinity and selectivity profile. This makes this compound a valuable tool for investigating signaling pathways dysregulated in cancer, such as PI3K-AKT and RAS-MAPK, and for exploring new mechanisms to overcome drug resistance . This product is intended for research purposes to further elucidate these complex biological mechanisms.

Eigenschaften

IUPAC Name

11-benzyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-16-13-10-17-15-6-8-18-20(15)14(13)7-9-19(16)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGYESDIYQREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions to form the fused ring system . The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the cyclocondensation of substituted pyrazoles with pyrimidine derivatives. Recent studies have highlighted synthetic routes that yield high purity and yield of this compound, allowing for further functionalization and study of its biological properties .

Biological Activities

7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits a range of biological activities:

  • Anticancer Activity : This compound has been investigated for its potential as an anticancer agent. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those related to pancreatic cancer. The mechanism involves targeting specific cellular pathways associated with cancer progression, such as the SIRT6 pathway, which is crucial for tumor growth regulation .
  • Antimicrobial Properties : Although initial studies indicated limited antimicrobial activity against standard strains of bacteria and fungi, ongoing research aims to modify its structure to enhance these properties. The exploration of derivatives may yield compounds with improved efficacy against resistant microbial strains .
  • Neurological Applications : There is emerging evidence that pyrazolo-pyrimidine derivatives can influence neuropharmacological pathways. The structural features of this compound may lend it properties beneficial for treating neurological disorders by modulating neurotransmitter systems or neuroprotective mechanisms .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo-pyrimidines could inhibit histone deacetylase SIRT6, leading to reduced proliferation in pancreatic cancer cells. This highlights the potential of this compound as a lead compound for developing novel anticancer therapies .
  • Neuropharmacological Research : Research focusing on the interaction of pyrazolo-pyrimidine derivatives with adenosine receptors has shown that modifications at specific positions can significantly affect receptor affinity and selectivity. Such findings suggest that this compound could be optimized for neurological applications through targeted structural changes .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaObservationsReferences
Anticancer ActivityInhibits proliferation in pancreatic cancer cell lines
Antimicrobial ActivityLimited activity; requires structural modifications
Neurological EffectsPotential modulation of neurotransmitter systems

Wirkmechanismus

The mechanism of action of 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Biologische Aktivität

7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound with a fused ring system that combines pyrazole, pyridine, and pyrimidine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1211610-51-3

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation through mechanisms involving kinase inhibition.

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism of Action
K562<2BCR-ABL kinase inhibition
MCF-745-97CDK2 targeting
HCT-1166-99CDK2 targeting
HepG-248-90Moderate activity

The compound has shown to effectively suppress BCR-ABL1 kinase with an IC50 value of approximately 8.5 nM, indicating strong inhibitory activity against chronic myeloid leukemia cells (K562) .

The mechanism of action involves the binding of the compound to the active site of specific kinases, inhibiting their activity. This inhibition disrupts critical signaling pathways related to cell proliferation and survival, making it a promising candidate for cancer therapy .

Case Studies and Research Findings

  • BCR-ABL Kinase Inhibition : A study synthesized derivatives based on pyrazolo[1,5-a]pyrimidin-6-one and evaluated their inhibitory effects on BCR-ABL kinase. The results indicated that several compounds exhibited potent inhibitory activity against this target, suggesting their potential as lead compounds for drug development .
  • Antimicrobial Activity : While the primary focus has been on anticancer properties, other studies have evaluated the antimicrobial activity of related compounds. However, findings have shown limited efficacy against standard strains of bacteria and fungi .
  • CDK2 Targeting : Recent investigations into pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the structure could enhance cytotoxicity against various cancer cell lines. Compounds similar to this compound showed improved IC50 values compared to established treatments like sorafenib .

Q & A

Q. What synthetic routes are commonly employed to prepare 7-benzylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?

The synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1 : React a pyrazolo[1,5-a]pyrimidine precursor with benzyl halides or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at position 7 .
  • Step 2 : Cyclization using reagents like POCl₃ or PPA to form the pyrido ring system .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
    Key analytical validation includes ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular ion verification) .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., Anal. Calcd: C 61.65%, H 4.38%, N 27.65%; Found: C 61.78%, H 4.12%, N 27.45%) to confirm stoichiometry .
  • Spectroscopic Techniques :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and benzyl CH₂ (δ 4.5–5.5 ppm) .
    • HRMS : Verify the [M+H]⁺ ion (e.g., Calcd: 254.1042; Found: 254.1039) .
  • Melting Point : Consistency across batches (e.g., 180–182°C) indicates purity .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can conflicting NMR or elemental analysis data be resolved during characterization?

  • Contradiction Example : Discrepancies in elemental analysis (e.g., N% deviation >0.2%) may indicate residual solvents or incomplete reactions.
  • Resolution Strategies :
    • Repeat Analysis : Ensure sample dryness and use high-purity solvents.
    • Supplementary Techniques :
  • X-ray Crystallography : Resolve ambiguous proton environments (e.g., benzyl vs. pyrido ring protons) .
  • TGA/DSC : Detect solvent residues affecting elemental ratios .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What methodologies optimize regioselective functionalization of the pyrazolo-pyrimidine core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to steer benzylation to position 7 .
  • Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Critical Substituents :
    • Benzyl Group (Position 7) : Modulate lipophilicity for membrane permeability; replace with substituted benzyl (e.g., 4-Cl) to test antimicrobial activity .
    • Pyrido Ring : Introduce electron-deficient groups (e.g., CF₃ at position 6) to enhance binding to kinase targets .
  • Assay Design :
    • In Vitro Testing : Use MIC assays against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) .
    • Molecular Docking : Map substituent effects on binding affinity using AutoDock or Schrödinger .

Q. What computational approaches predict the compound’s physicochemical properties and reactivity?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts, HOMO/LUMO energies, and reaction pathways .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability, and toxicity .
  • MD Simulations : Study binding dynamics with biological targets (e.g., 100 ns simulations in GROMACS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.